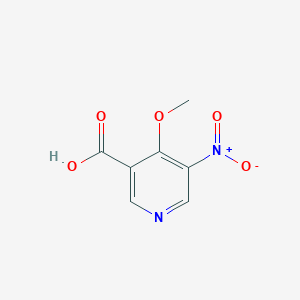

4-Methoxy-5-nitronicotinic acid

Description

4-Methoxy-5-nitronicotinic acid is a nicotinic acid derivative with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 5-position of the pyridine ring.

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4-methoxy-5-nitropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-4(7(10)11)2-8-3-5(6)9(12)13/h2-3H,1H3,(H,10,11) |

InChI Key |

XDWLCHCIRIYKQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitronicotinic acid typically involves the nitration of 4-methoxynicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitronicotinic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Methoxy-5-aminonicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-Methoxy-5-nitronicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitronicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-5-nitronicotinic Acid

- Structure : Hydroxy (-OH) at position 4, nitro at position 4.

- Molecular Formula : C₆H₄N₂O₅ (MW: 184.11 g/mol).

- Hazards :

- Applications : Laboratory chemical and precursor in chemical synthesis.

Methyl 4-Hydroxy-5-nitronicotinate

- Structure : Methyl ester at position 3, hydroxy at position 4, nitro at position 5.

- Molecular Formula : C₇H₆N₂O₅ (MW: 198.13 g/mol).

- Applications : High-quality pharmaceutical intermediate for APIs and medical ingredients.

- Key Differences : Esterification enhances stability and bioavailability compared to the free acid form.

Ethyl 2-Hydroxy-5-nitronicotinate

- Structure : Ethyl ester at position 3, hydroxy at position 2, nitro at position 5.

- Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).

- Hazards: Limited data, but nitro groups typically pose combustion risks (e.g., NOx emissions during decomposition).

- Key Differences : Positional isomerism (hydroxy at position 2 vs. 4) may influence electronic effects and intermolecular interactions.

Physicochemical and Hazard Comparison Table

Research Findings and Stability

- Reactivity : Nitro groups in these compounds are electron-withdrawing, reducing the electron density of the pyridine ring and increasing susceptibility to nucleophilic substitution or reduction.

- Decomposition: Heating or combustion releases nitrogen oxides (NOx), carbon oxides, and hydrogen bromide (in brominated analogs).

- Stability : Stable under recommended storage conditions but incompatible with strong oxidizing agents.

Biological Activity

4-Methoxy-5-nitronicotinic acid (C7H6N2O5) is a derivative of nicotinic acid characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N2O5 |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 4-methoxy-5-nitropyridine-3-carboxylic acid |

| InChI | InChI=1S/C7H6N2O5/c1-14-6-4(7(10)11)2-8-3-5(6)9(12)13/h2-3H,1H3,(H,10,11) |

| Canonical SMILES | COC1=C(C=NC=C1C(=O)O)N+[O-] |

Synthesis

The synthesis of this compound typically involves the nitration of 4-methoxynicotinic acid using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This process ensures the selective introduction of the nitro group at the 5-position, followed by purification steps such as recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. The methoxy group enhances solubility and membrane permeability, influencing bioavailability and distribution in vivo.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth. For instance, studies have demonstrated that certain structural modifications can enhance their efficacy against resistant strains .

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. It has been investigated for its ability to activate sirtuin proteins (SIRT1), which play crucial roles in cellular regulation and have been linked to cancer progression and metabolic diseases. Overexpression of SIRT1 has shown protective effects in models of colon cancer and neurodegeneration, suggesting that compounds like this compound could be valuable in developing cancer therapies .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several nicotinic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through SIRT1 activation pathways. Cells treated with this compound showed increased levels of acetylated p53, a marker associated with cell cycle regulation and apoptosis. These findings support further investigation into its use as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.